molecular formula C20H34ClN3O4 B590290 (R)-(+)-Celiprolol-d9 Hydrochloride CAS No. 1330045-90-3

(R)-(+)-Celiprolol-d9 Hydrochloride

Cat. No. B590290
CAS RN: 1330045-90-3
M. Wt: 425.014
InChI Key: VKJHTUVLJYWAEY-ZRKVMCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This would involve a detailed look at the molecular structure of the compound, possibly using techniques like X-ray crystallography .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its behavior in acidic or basic conditions .


Physical And Chemical Properties Analysis

This would involve studying properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Characterization of Degradation Products

Celiprolol hydrochloride's degradation products were characterized under various stress conditions, revealing the formation of seven degradation products. This characterization utilized high-resolution mass spectrometry and NMR techniques, contributing to a better understanding of the drug's stability and degradation pathways (Sahu et al., 2021).

Cardiovascular Effects

Research on celiprolol hydrochloride's effects on cardiovascular health has been explored, particularly its impact on endothelial function and arterial health in diabetic rats. This study highlighted celiprolol's potential in improving endothelial function, suggesting its therapeutic benefits beyond blood pressure control (Hayashi et al., 2007).

Formulation Strategies

A study on the formulation of celiprolol hydrochloride aimed to improve its absorption window, using a hydrodynamically balanced system to extend the drug's release over 12 hours. This research contributes to optimizing celiprolol's dosage form for enhanced therapeutic efficacy (Qureshi et al., 2007).

Synthesis Methods

The synthesis of celiprolol hydrochloride has been improved through various methods, demonstrating the drug's production feasibility for industrial application. These studies offer insights into more efficient and environmentally friendly processes for manufacturing celiprolol (Ji et al., 2011).

Pharmacokinetic Studies

Celiprolol's pharmacokinetics have been compared between healthy volunteers and patients with impaired renal function, providing valuable information on the drug's metabolism and excretion. These findings are crucial for understanding celiprolol's safety profile and guiding its clinical use (Hartmann et al., 2004).

Novel Applications

Innovative applications of celiprolol, such as its potential use in imaging for myocardial perfusion, have been explored. Radioiodinated celiprolol shows promise as a novel tracer, highlighting the drug's versatility beyond its primary indications (Sanad et al., 2018).

Safety And Hazards

This would involve understanding the safety precautions that need to be taken while handling the compound, as well as its potential hazards .

Future Directions

This would involve looking at current research to see what future applications the compound might have .

properties

IUPAC Name

3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-ZRKVMCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Celiprolol-d9 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.